molecular formula C12H15NO2 B11896359 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B11896359
M. Wt: 205.25 g/mol
InChI Key: UWPHLJXTCKVSLX-UHFFFAOYSA-N
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Description

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a chiral, bicyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate and scaffold for the design of novel bioactive molecules. Its structure, featuring a tetralin core fused to an amino acid moiety, makes it a valuable building block for peptidomimetics and for exploring structure-activity relationships in drug discovery . Research into derivatives of 1,2,3,4-tetrahydronaphthalene has demonstrated promising cardiovascular activity, particularly as agents with vasodilating and cardiostimulant (inotropic) effects . Furthermore, this chemical scaffold has been strategically employed in the design and synthesis of novel 4-anilidopiperidine-based ligands that target opioid receptors . These ligands are investigated for their high binding affinity and selectivity for the μ-opioid receptor (MOR), contributing to the ongoing development of potential analgesic and pain management therapies . The compound is offered exclusively for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary applications . Our product is supplied as a high-purity powder, and detailed handling, storage, and safety information can be found in the provided Safety Data Sheet (SDS). Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and adequate ventilation are recommended when handling this material.

Properties

IUPAC Name

2-amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPHLJXTCKVSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a tetrahydronaphthalene (tetralin) scaffold substituted at the 2-position with both amino and acetic acid functional groups. This configuration imposes significant synthetic challenges due to:

  • Stereoelectronic effects : The tetrahedral geometry at the C2 position creates steric hindrance during nucleophilic substitutions.

  • Acid-base sensitivity : The α-amino acid moiety necessitates pH-controlled reaction environments to prevent racemization or decarboxylation.

  • Redox compatibility : The tetralin system’s partial aromaticity requires selective reducing agents to avoid over-hydrogenation.

The molecular formula C₁₂H₁₅NO₂ (MW 205.25 g/mol) confirms the presence of one nitrogen and two oxygen atoms, critical for hydrogen bonding interactions in downstream applications.

Synthetic Pathways

Carboxylation of Tetrahydronaphthalene Derivatives

VulcanChem’s industrial synthesis begins with 1,2,3,4-tetrahydronaphthalene, employing a three-stage functionalization process:

  • Friedel-Crafts Acylation :
    Reacting tetralin with chloroacetyl chloride under AlCl₃ catalysis introduces an acetyl group at the 2-position. Typical conditions:

    • Temperature: 0–5°C (exothermic control)

    • Solvent: Dichloromethane

    • Yield: 68–72%

  • Amination via Gabriel Synthesis :
    The ketone intermediate undergoes conversion to a phthalimide-protected amine using hydrazine hydrate. Key parameters:

    • Reaction time: 12–16 hours

    • Temperature: Reflux in ethanol

    • Deprotection: 6M HCl, 80°C for 4 hours

  • Oxidative Carboxylation :
    A Jones oxidation (CrO₃/H₂SO₄) transforms the methyl ketone to a carboxylic acid, followed by neutralization to yield the final product. Challenges include avoiding over-oxidation of the tetralin ring.

Typical Yield Profile

StepYield (%)Purity (HPLC)
Friedel-Crafts71.389.5
Gabriel Amidation65.892.1
Oxidative Carboxylation58.295.3

Reductive Amination Approach

The patent CN111393309A details a stereoselective route leveraging reductive amination, achieving >98% enantiomeric excess (ee) for pharmaceutical-grade material:

Step 1: Reductive Amination
(S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine reacts with propionaldehyde under acidic conditions using sodium borohydride (NaBH₄) as the reductant:

  • Molar ratio (amine:aldehyde): 1:1.8

  • Solvent: Dichloromethane

  • Additive: Acetic acid (6 eq.)

  • Reaction time: 2 hours at 25°C

  • Intermediate yield: 90% (HPLC purity)

Step 2: Catalytic Hydrogenation
Palladium-on-carbon (10% Pd/C) mediates hydrogenolysis of the benzyl protecting group:

  • Pressure: 10–20 kg/cm²

  • Solvent: Isopropanol

  • Duration: 4–6 hours

  • Final product isolation: Acidification with HCl yields the hydrochloride salt (87.1% yield, 98% purity).

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Recent advances utilize resin-bound strategies to circumvent solubility issues:

  • Wang Resin Functionalization :
    Load Fmoc-protected tetralin amino acid via ester linkage (DIC/HOBt activation).

  • Stepwise Elongation :

    • Deprotection: 20% piperidine/DMF

    • Coupling: HBTU/NMM in NMP

  • Cleavage :
    TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours releases the free acid.

Advantages :

  • Enables synthesis of analogs for structure-activity studies

  • Reduces purification steps through resin washing

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, NMP): Enhance reagent solubility in SPPS but complicate recycling.

  • Chlorinated solvents (DCM, chloroform): Optimal for Friedel-Crafts but face regulatory restrictions.

  • Alcohols (isopropanol, ethanol): Preferred for hydrogenation due to Pd compatibility.

Temperature Optimization

  • Low temperatures (0–5°C): Minimize side reactions during acylation/oxidation.

  • Room temperature : Balances reaction rate and selectivity in reductive amination.

  • Elevated temperatures (>80°C): Accelerate deprotection but risk racemization.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O):
    δ 7.15–7.08 (m, 4H, aromatic), 3.72 (s, 1H, CHNH₂), 2.92–2.85 (m, 2H, CH₂CO), 1.98–1.76 (m, 4H, tetralin CH₂).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows:

  • Retention time: 8.72 min

  • Purity: ≥98% (area normalization).

Industrial Scale-Up Challenges

Cost Drivers

  • Catalyst loading : 5% Pd/C accounts for 34% of raw material costs in hydrogenation.

  • Solvent recovery : Dichloromethane distillation adds $12–15/kg to production.

Regulatory Considerations

  • Genotoxic impurities : Control of alkyl chlorides (ICH M7) requires QbD-based purification.

  • Environmental impact : Cr(VI) waste from Jones oxidation mandates alternative oxidants (e.g., TEMPO/NaClO).

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases enable stereoselective amination without protecting groups:

  • Substrate: 2-(Tetralin-2-yl)oxoacetic acid

  • Cofactor: PLP (0.5 mM)

  • Conversion: 82% ee (S)-enantiomer.

Flow Chemistry Systems

Microreactor technology improves exothermic step control:

  • Friedel-Crafts acylation in SiC chips (residence time 2.3 min, 94% conversion).

  • Continuous hydrogenation with Pd-coated monoliths (TOF 450 h⁻¹) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies indicate that derivatives of 2-amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant efficacy against various cancer cell lines in vitro. The National Cancer Institute's Developmental Therapeutics Program reported that certain derivatives displayed mean growth inhibition values suggesting potential for further development as anticancer agents .

Neuropharmacology

Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. Research indicates that it may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases. In particular, studies have focused on its role in modulating glutamate receptors, which are critical in excitotoxicity associated with conditions like Alzheimer's disease .

Synthetic Biology

Building Block for Peptides : Due to its amino acid structure, this compound serves as a valuable building block in peptide synthesis. Researchers have utilized it to create novel peptide sequences with enhanced biological activity and stability. Its incorporation into peptide chains has been shown to improve the pharmacokinetic profiles of therapeutic peptides .

Antimicrobial Properties

Antimicrobial Activity : Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. It has been found to exhibit activity against a range of bacterial strains. Modifications to the structure can enhance its efficacy against Gram-positive bacteria by increasing hydrophobic interactions with bacterial membranes .

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute evaluated the anticancer potential of various derivatives of this compound against a panel of over sixty cancer cell lines. The results indicated that specific modifications to the compound's structure led to improved growth inhibition rates. This highlights the importance of structure-activity relationships in developing effective anticancer agents.

Case Study 2: Neuroprotective Mechanisms

Another research project explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress and inflammation in neuronal cells. This positions it as a candidate for drug development aimed at treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic processes.

Comparison with Similar Compounds

Positional Isomers: 1-yl vs. 2-yl Substitution

The positional isomer 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid (CAS 26368-32-1) differs in the attachment of the amino group to the 1-position of the tetralin ring. Key distinctions include:

  • Synthesis Complexity : The 1-yl isomer is commercially available (purity >95%) but requires multi-step synthesis involving hydantoin intermediates, as seen in naphthyl-substituted glycine derivatives .
  • Physicochemical Properties: The 1-yl isomer has a molecular weight of 205.25 (C₁₂H₁₅NO₂), identical to the 2-yl analog, but differences in ring substitution may influence solubility and crystallinity .
Property 2-yl Isomer 1-yl Isomer (CAS 26368-32-1)
Molecular Weight 205.26 205.25
Purity >95% (customizable) >95%
Synthetic Route Not explicitly described Hydantoin intermediates

Derivatives with Protective Groups

2-((Tert-butoxycarbonyl)amino)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (CAS 936214-27-6) introduces a Boc (tert-butoxycarbonyl) group to the amino moiety. This modification:

  • Enhances stability during peptide synthesis by preventing unwanted side reactions.
  • Increases molecular weight to 313.35 g/mol (C₁₇H₂₃NO₄) .
Property Parent Compound (2-yl) Boc-Protected Derivative
Molecular Weight 205.26 313.35
Key Application Drug discovery Peptide synthesis

Tetralin-Based Bioactive Compounds

The DGAT1 inhibitor GSK2973980A (26d) shares a tetralin core but incorporates a trifluoroethyl group and pyrazine ring. Key differences:

  • Structural Complexity : GSK2973980A has a larger molecular weight (~452.35 g/mol ) due to fluorinated and heterocyclic substituents .

Heterocyclic Amino Acid Analogs

Compounds like 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS 1248703-88-9) and Amino-(tetrahydro-pyran-3-yl)-acetic acid (CAS 1260638-48-9) replace the tetralin with oxygen-containing rings. These analogs:

  • Reduce Aromaticity : Smaller ring systems (e.g., tetrahydrofuran) decrease planarity, affecting membrane permeability .
Property 2-yl Tetralin Compound Tetrahydrofuran Analog
Ring System Bicyclic, all-carbon Monocyclic, oxygen-containing
LogP (Predicted) Higher (more lipophilic) Lower (more hydrophilic)

Fully Aromatic Naphthalene Derivatives

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (CAS 1192350-47-2) features a fully aromatic naphthalene ring. Key contrasts:

  • Molecular Weight: Higher at 237.68 g/mol (C₁₂H₁₂ClNO₂) due to the hydrochloride salt .

Biological Activity

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (commonly referred to as 2-Amino-TNAA) is a compound with a molecular formula of C12H15NO2 and a molecular weight of approximately 205.25 g/mol. This compound has gained interest in the field of medicinal chemistry due to its structural similarities to various biologically active molecules and its potential therapeutic applications.

  • CAS Number : 1043500-62-4
  • Molecular Structure :
    C12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2

The biological activity of 2-Amino-TNAA is primarily attributed to its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). Its structure allows it to interact with various receptors and enzymes involved in neurotransmission.

Key Mechanisms :

  • Kynurenine Pathway Modulation :
    • Research indicates that compounds similar to 2-Amino-TNAA can influence the kynurenine pathway, which is crucial for the metabolism of tryptophan and has implications in neurodegenerative diseases and mood disorders .
  • NMDA Receptor Antagonism :
    • Some studies suggest that 2-Amino-TNAA may exhibit antagonistic properties at NMDA receptors, which are pivotal in excitatory neurotransmission and synaptic plasticity. This could potentially lead to neuroprotective effects in conditions such as stroke or traumatic brain injury .

Biological Activity Data

The following table summarizes various studies examining the biological activity of 2-Amino-TNAA and related compounds:

StudyBiological ActivityFindings
Kynurenine Pathway InhibitionIncreased levels of kynurenic acid (KYNA) were observed, indicating modulation of glutamate signaling.
NMDA Receptor InteractionDemonstrated potential antagonistic effects on NMDA receptors, leading to reduced neuronal excitability.
Neuroprotective EffectsShowed promise in protecting neurons from excitotoxicity in vitro models.

Case Studies

  • Neuroprotective Effects in Rodent Models :
    • In a study involving rodent models of ischemic stroke, administration of 2-Amino-TNAA resulted in significant reductions in infarct size and improved neurological outcomes compared to controls. This suggests its potential as a therapeutic agent for stroke management.
  • Mood Disorders :
    • Another case study explored the effects of 2-Amino-TNAA on depression-like behaviors in mice. The results indicated that treatment with this compound led to a decrease in depressive symptoms, likely through its action on the kynurenine pathway and modulation of glutamate levels.

Q & A

Q. What are the optimal synthetic strategies for preparing 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid in laboratory settings?

The compound is synthesized via modified Mannich reactions or hydantoin intermediate pathways. A validated approach involves:

  • Step 1: Preparation of a hydroxy-substituted naphthaldehyde derivative.
  • Step 2: Formation of a hydantoin intermediate through condensation with urea or thiourea.
  • Step 3: Hydrolysis using aqueous NaOH under reflux to yield the amino acid backbone. Yields typically range from 40–60% after purification via recrystallization . Alternative methods include reductive amination of tetralin ketones with ammonium acetate and sodium cyanoborohydride .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirms the tetralin ring system (δ 6.8–7.2 ppm for aromatic protons) and α-amino acid moiety (δ 3.8–4.2 ppm for the chiral center) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 205.2530 (C₁₂H₁₅NO₂) validates molecular weight .
  • X-ray Crystallography : Resolves stereochemistry; bond angles of the tetralin ring should align with reported values (e.g., C-C-C angles ≈ 120°) .
  • HPLC Purity Assessment : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time: 8–10 min) .

Q. How can researchers ensure reproducibility in synthesizing Boc-protected derivatives of this compound?

  • Reaction Conditions : Use di-tert-butyl dicarbonate (Boc₂O) in THF with triethylamine at room temperature for 24 hours.
  • Purification : Silica gel chromatography (hexane/ethyl acetate 3:1) yields >90% purity.
  • Key Data : Boc-protected derivatives show distinct IR carbonyl stretches at 1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral Catalysis : Employ (R)-BINOL-derived catalysts in asymmetric Mannich reactions to achieve enantiomeric excess (ee) >85% .
  • Resolution Techniques : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) and validate configurations via circular dichroism (CD) spectra .
  • Critical Parameter : Reaction temperature <0°C minimizes racemization during Boc protection .

Q. What experimental designs address contradictory bioactivity data in antioxidant assays?

  • Standardization : Use the DPPH radical scavenging assay with Trolox as a reference standard.
  • Confounding Factors : Control for trace metal impurities (e.g., Fe³⁺) via chelation with EDTA.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Discrepancies >20% require re-evaluation of compound purity (HPLC >98%) .

Q. How can computational methods optimize reaction conditions for scale-up?

  • DFT Calculations : Model transition states to predict optimal catalysts (e.g., Pd/C for hydrogenation).
  • Process Simulation : Use Aspen Plus® to assess solvent recovery efficiency (>95% for THF).
  • Case Study : Reducing reaction time from 48 to 24 hours via microwave-assisted synthesis (80°C, 300 W) improved yield by 15% .

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